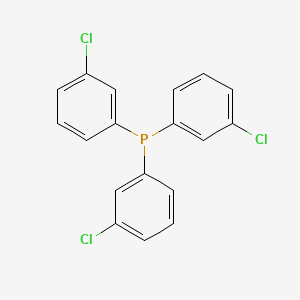

Tris(3-chlorophenyl)phosphine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tris(3-chlorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPGHLJQIVDTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)P(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184055 | |

| Record name | Tris(3-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29949-85-7 | |

| Record name | Tris(3-chlorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29949-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(3-chlorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029949857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(3-chlorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(3-chlorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(3-chlorophenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCA2EAP83P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tris 3 Chlorophenyl Phosphine and Its Derivatives

Established Synthetic Routes for Tris(3-chlorophenyl)phosphine

The primary methods for synthesizing this compound involve the reaction of a phosphorus trihalide, typically phosphorus trichloride (B1173362) (PCl₃), with a highly reactive organometallic reagent. ontosight.ai These reactions rely on the nucleophilic character of the organometallic's organic group to displace the chloride atoms on the phosphorus center.

A well-established and common method for preparing triarylphosphines is the use of Grignard reagents. semanticscholar.orgrushim.ru For the synthesis of this compound, the corresponding Grignard reagent, 3-chlorophenylmagnesium bromide, is reacted with phosphorus trichloride. ontosight.ai The reaction proceeds via nucleophilic substitution, where three equivalents of the Grignard reagent react with one equivalent of PCl₃ to form the desired trisubstituted phosphine (B1218219).

The general reaction is as follows: 3 (3-ClC₆H₄)MgBr + PCl₃ → P(C₆H₄Cl)₃ + 3 MgBrCl

Careful control of stoichiometry is crucial, as the high reactivity of Grignard reagents can sometimes lead to mixtures of products if not managed properly. chemistryviews.org The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent by moisture or oxygen.

An alternative, yet equally effective, method utilizes an organolithium reagent. ontosight.ai The synthesis of this compound can be achieved by reacting 3-chlorophenyllithium with phosphorus trichloride. ontosight.ai Organolithium reagents are among the most common reagents for creating carbon-phosphorus bonds. rsc.org

The reaction scheme is analogous to the Grignard method: 3 (3-ClC₆H₄)Li + PCl₃ → P(C₆H₄Cl)₃ + 3 LiCl

This reaction is also conducted under strict anhydrous and inert conditions. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive substrates but also necessitates careful temperature control (often at low temperatures, such as -78 °C) to prevent side reactions. chemistryviews.orgunizar.es The choice between Grignard and organolithium reagents often depends on the availability of precursors and desired reaction conditions.

Advanced Synthetic Strategies for Functionalized this compound Analogues

The synthesis of derivatives, such as phosphine oxides or other functionalized analogues, often requires multi-step procedures and more advanced catalytic methods.

This compound oxide is a common derivative, often formed as a byproduct in reactions where the phosphine is used as a reagent (e.g., Wittig or Mitsunobu reactions). google.comgoogle.com It can also be synthesized directly from the parent phosphine through oxidation. A reported method involves the photocatalytic aerobic oxidation of this compound. thieme-connect.com

In a typical procedure, the phosphine is subjected to photooxidation using a four-coordinated organoboron compound as a photocatalyst and oxygen from the air as the oxidant. This method is noted for its mild reaction conditions and high efficiency, affording the desired phosphine oxide in excellent yields. thieme-connect.com

Table 1: Research Findings on the Synthesis of this compound Oxide

| Parameter | Finding |

|---|---|

| Starting Material | This compound |

| Reaction Type | Photocatalytic Aerobic Oxidation |

| Oxidant | O₂ (from air) |

| Yield | 95% thieme-connect.com |

| Melting Point | 135.3–136.6 °C thieme-connect.com |

| Spectroscopic Data | ¹H NMR (400 MHz, CDCl₃): δ = 7.63 (d, J = 12.4 Hz, 3 H), 7.53–7.51 (m, 3 H), 7.49–7.46 (m, 3 H), 7.43–7.39 (m, 3 H) thieme-connect.com |

Functionalized phosphines can be prepared from precursors that undergo transformations like palladium-catalyzed carbonylation. This strategy is useful for introducing carbonyl groups (e.g., esters, amides) onto the aromatic rings of a phosphine structure. liv.ac.uk The general approach involves first synthesizing a brominated triphenylphosphine (B44618) oxide, which then serves as the substrate for the carbonylation reaction. liv.ac.uk

The reaction is typically carried out using a palladium catalyst, such as PdCl₂(PPh₃)₂, in the presence of carbon monoxide and a nucleophile, like methanol, to form a methyl ester. liv.ac.uknih.gov This creates a carbonylated phosphine oxide precursor. liv.ac.uk

Table 2: Typical Conditions for Palladium-Catalyzed Carbonylation

| Component | Example | Purpose |

|---|---|---|

| Substrate | Brominated Triphenylphosphine Oxide | Aryl halide source liv.ac.uk |

| Catalyst | PdCl₂(PPh₃)₂ or Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination liv.ac.ukacs.org |

| Ligand | Triphenylphosphine (or Xantphos) | Stabilizes the palladium center liv.ac.uknih.gov |

| Carbon Source | Carbon Monoxide (CO) gas | C1 building block acs.org |

| Nucleophile | Methanol (MeOH) | Traps the acyl-palladium intermediate to form an ester liv.ac.uk |

| Base | Triethylamine (Et₃N) | Neutralizes HX generated during the reaction liv.ac.uk |

| Solvent | DMF/MeOH mixture | Solubilizes reactants liv.ac.uk |

This method allows for the synthesis of phosphine oxides with ester functionalities, which can then be reduced to the corresponding phosphine. liv.ac.uk

The deoxygenation of phosphine oxides is a critical step to obtain the trivalent phosphine from its pentavalent oxide form. researchgate.net This reduction is particularly important after syntheses that yield the more stable phosphine oxide, such as the carbonylation route described above. liv.ac.uk While classical methods often use harsh, air-sensitive, or expensive reagents like lithium aluminum hydride (LiAlH₄) or trichlorosilane (B8805176) (HSiCl₃), more advanced, chemoselective methods have been developed. liv.ac.ukresearchgate.net

One notable advanced method is the metal-free reduction using inexpensive hydrosilanes (e.g., phenylsilane) catalyzed by diaryl phosphoric acid esters. organic-chemistry.org This system is highly chemoselective, tolerating a wide array of functional groups such as ketones, esters, and nitriles, which would be reduced by stronger, less selective reagents. organic-chemistry.orgorganic-chemistry.org

Table 3: Comparison of Selected Reagents for Phosphine Oxide Reduction

| Reducing System | Key Features |

|---|---|

| LiAlH₄ | Powerful, non-selective reducing agent; requires strict anhydrous conditions. researchgate.net |

| HSiCl₃ / Et₃N | Commonly used silane (B1218182) reagent; effective but can be harsh. liv.ac.ukresearchgate.net |

| Hydrosilanes / Phosphoric Acid Catalyst | Metal-free, highly chemoselective, tolerates many functional groups, mild conditions. organic-chemistry.org |

| TMDS / Copper or Titanium complexes | Mild reducing agent, selective for phosphine oxides over other reducible groups like esters. organic-chemistry.org |

| Phosphites / Iodine catalyst | Mild, room-temperature reaction conditions. nih.gov |

These advanced reduction techniques provide milder and more functional-group-tolerant pathways to convert functionalized phosphine oxides, such as those produced via palladium-catalyzed carbonylation, into the desired functionalized phosphines.

Metal-Free P-Arylation Approaches

The formation of P-Aryl bonds without the use of metal catalysts is a significant area of research in organophosphorus chemistry. These methods offer advantages in terms of cost, toxicity, and ease of product purification.

One notable metal-free approach for the direct arylation of secondary phosphines involves the use of diaryliodonium salts as electrophilic aryl-transfer reagents. researchgate.net This reaction typically proceeds under mild conditions, utilizing a base such as potassium t-butoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO), to form the P-Ar bond in a single step. researchgate.net This methodology provides a route to unsymmetrical triarylphosphines. researchgate.net

Another metal-free strategy is the P-arylation of secondary phosphine oxides with arynes. researchgate.net Arynes, highly reactive intermediates, can react with P(O)H compounds to form arylphosphonates and tertiary phosphine oxides in moderate to high yields. researchgate.net This reaction is valuable for creating a variety of aryl phosphorus compounds. researchgate.net

While these methods are general for the synthesis of triarylphosphines, they represent viable pathways for the synthesis of this compound derivatives by selecting the appropriate diaryliodonium salt or aryne precursor.

Synthesis of Phosphonium (B103445) Salts from this compound

This compound serves as a precursor for the synthesis of various phosphonium salts. These salts are valuable in a range of organic transformations.

A direct method for this conversion is the reaction of this compound with an appropriate reagent to yield the corresponding phosphonium salt. For instance, Tris(3-chlorophenyl)phosphonium tetrafluoroborate (B81430) can be synthesized from this compound. acs.org Research has shown that N-acylaminoalkylphosphonium salts can be prepared using Tris(3-chlorophenyl)phosphonium tetrafluoroborate. acs.org

In a specific study, 1-imidoalkylphosphonium salts were synthesized from various triarylphosphines, including this compound. beilstein-journals.org These salts, derived from triarylphosphines with electron-withdrawing substituents, were found to have a reduced Cα–P+ bond strength, making them more effective imidoalkylating agents. beilstein-journals.org The synthesis involved melting a mixture of an N-(1-methoxyalkyl)imide with a triarylphosphonium tetrafluoroborate. beilstein-journals.org

The following table summarizes the synthesis of a specific phosphonium salt from this compound:

| Starting Material | Reagent | Product | Yield | Melting Point (°C) |

| This compound | Tetrafluoroboric acid diethyl ether complex | Tris(3-chlorophenyl)phosphonium tetrafluoroborate | 89% | 139.0–141.0 |

Data sourced from a study on the synthesis of N-Protected 1-Aminoalkylphosphonium Salts. acs.org

Preparation of Phosphine-Substituted Diiron Complexes

This compound is utilized as a ligand in the synthesis of organometallic complexes, such as phosphine-substituted diiron complexes. These complexes are of interest as models for the active sites of [FeFe]-hydrogenases.

A diiron propane-1,2-dithiolate complex with a monosubstituted this compound ligand has been synthesized and characterized. tandfonline.com The synthesis involves the reaction of the parent complex, [Fe₂(CO)₆{μ-SCH₂CH(CH₃)S}], with this compound in the presence of trimethylamine (B31210) N-oxide dihydrate (Me₃NO·2H₂O) as a decarbonylating agent. tandfonline.com This reaction resulted in the formation of [Fe₂(CO)₅P(3-C₆H₄Cl)₃{µ-SCH₂CH(CH₃)S}] in an 82% yield. tandfonline.com

The resulting complex was characterized by elemental analysis, IR and NMR spectroscopy, and X-ray diffraction analysis. tandfonline.com The ³¹P{¹H} NMR spectrum showed a single resonance at δ 66.26 ppm for the coordinated phosphine ligand, a significant shift from the free ligand's resonance at δ -8.50 ppm. tandfonline.com

The following table details the synthetic and spectroscopic data for this diiron complex:

| Product | Yield | IR (νC≡O, cm⁻¹) | ³¹P{¹H} NMR (ppm) |

| [Fe₂(CO)₅P(3-C₆H₄Cl)₃{µ-SCH₂CH(CH₃)S}] | 82% | 2049, 2043, 1986, 1973, 1935 | 66.26 |

Data from the synthesis and characterization of diiron propane-1,2-dithiolate complexes. tandfonline.com

Chemo- and Regioselective Synthesis of this compound Derivatives

The selective modification of this compound to create specific derivatives is crucial for tuning its properties for various applications.

Strategies for Modifying Functional Substituents in Phosphines

The modification of substituents on the phosphorus atom can alter the steric and electronic properties of a phosphine ligand, thereby influencing its catalytic activity. numberanalytics.com General strategies for modifying phosphine ligands, which can be applied to this compound, include the introduction of new functional groups or the alteration of existing ones. numberanalytics.comrsc.org

One approach is the late-stage diversification of phosphines through C-H activation. snnu.edu.cn This allows for the introduction of various substituents at specific positions on the aryl rings. snnu.edu.cn While not specifically documented for this compound, this method provides a powerful tool for creating libraries of derivatives from a parent phosphine. snnu.edu.cn

Another strategy involves the formal substitution at the phosphorus center. rsc.org This can be achieved by first alkylating the tertiary phosphine to form a phosphonium salt, followed by a nickel-catalyzed dearylation to introduce a new alkyl substituent. rsc.org This method allows for the modular construction of phosphine ligands with varied properties. rsc.org

Stereoselective Synthesis of Phosphine Ligands

The synthesis of chiral phosphine ligands is of significant interest for their application in asymmetric catalysis. rsc.org P-chiral phosphines, where the phosphorus atom is the stereogenic center, are particularly effective as they bring the chiral environment in close proximity to the metal center in a catalyst. rsc.org

While the direct stereoselective synthesis of this compound has not been detailed, general methodologies for creating P-chiral phosphines are well-established. acs.orgnih.gov One such strategy involves the use of a chiral auxiliary to direct the stereoselective addition of substituents to the phosphorus atom. acs.orgnih.gov Another approach is the kinetic resolution of a racemic mixture of a phosphine derivative.

For instance, a highly stereoselective and modular synthesis of ferrocene-based P-chiral phosphine ligands has been developed. acs.orgnih.gov This method involves the reaction of a dichlorophosphine with a chiral lithiated ferrocene, followed by a second organometallic reagent. acs.org Such strategies could potentially be adapted for the synthesis of chiral derivatives of this compound.

Purity and Characterization Considerations in Synthesis

The purity of this compound and its derivatives is critical for their successful application, particularly in catalysis where impurities can have a significant impact on performance. Commercial suppliers of this compound typically provide a purity specification, often determined by gas chromatography (GC), with a minimum assay of around 97.5% to 98%. thermofisher.com

The characterization of this compound and its derivatives is accomplished through a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool. For example, the ³¹P{¹H} NMR spectrum of free this compound shows a resonance at approximately -8.50 ppm. tandfonline.com Upon coordination to a metal center, as in the diiron complex mentioned previously, this chemical shift changes significantly. tandfonline.com ¹H and ¹³C NMR are also used to confirm the structure of the aryl groups. tandfonline.comnih.gov

Infrared (IR) spectroscopy is particularly useful for characterizing metal-carbonyl complexes of this compound, where the C≡O stretching frequencies provide information about the electronic environment of the metal center. tandfonline.com

Elemental analysis is also a standard method to confirm the elemental composition of newly synthesized compounds. tandfonline.com

The following table summarizes the characterization data for a triruthenium complex of this compound:

| Compound | Formula | Crystal System | Key Spectroscopic Data |

| [Ru₃(C₁₈H₁₂Cl₃P)(CO)₁₁] | C₂₉H₁₂Cl₃O₁₁PRu₃ | Monoclinic | IR (cyclohexane, ν(CO), cm⁻¹): 2100, 2049, 2033, 2019. ¹H-NMR (CDCl₃, δ): 7.23-7.25 (m, aromatic protons). |

Data from the structural characterization of a triangulo-triruthenium cluster. nih.gov

Coordination Chemistry of Tris 3 Chlorophenyl Phosphine

Ligand Design Principles and Electronic Properties of Tris(3-chlorophenyl)phosphine

The design of phosphine (B1218219) ligands is a critical aspect of inorganic and organometallic chemistry, as the ligand's structure directly impacts the properties and reactivity of the resulting metal complex. numberanalytics.com The electronic nature of the substituents on the phosphorus atom plays a significant role in determining the ligand's donor and acceptor capabilities. libretexts.org

The chlorine atoms on the phenyl rings of this compound exert a significant electronic influence on the phosphorus center. Due to their electronegativity, the chlorine atoms act as electron-withdrawing groups. This effect reduces the electron density on the phosphorus atom, thereby decreasing its basicity and σ-donor capacity. csic.es The position of the substituent on the aryl group is also crucial; for instance, para-substituted aryl phosphines have been chosen for their ability to confer stability and influence the cytotoxicity of palladium-indenyl complexes. mdpi.com

The electron-withdrawing nature of the chlorine substituents makes the phosphorus atom in this compound less electron-donating compared to unsubstituted triphenylphosphine (B44618). This has implications for the stability and reactivity of its metal complexes. A less electron-rich metal center, resulting from coordination with an electron-withdrawing phosphine, will have a reduced ability to participate in back-bonding with other ligands, such as carbon monoxide. libretexts.orgchemrxiv.org

The electronic properties of phosphine ligands are often quantified using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a nickel-phosphine-tricarbonyl complex, [L-Ni(CO)₃]. chemrxiv.orgacs.org A higher TEP value indicates a more electron-withdrawing phosphine ligand, as the reduced electron density on the metal results in less π-backbonding to the carbonyl ligands and a stronger C-O bond. libretexts.orgchemrxiv.org

This compound is considered a weakly donating phosphine ligand. vanderbilt.edu The presence of electron-withdrawing chloro-substituents increases the TEP value compared to more electron-donating phosphines like trialkylphosphines or even triphenylphosphine. The table below provides a comparison of the electronic properties of various phosphine ligands.

Table 1: Comparison of Tolman Electronic Parameters (TEP) for Various Phosphine Ligands

| Ligand | TEP (cm⁻¹) | Classification |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Strongly donating |

| PMe₃ | 2061.7 | Donating |

| PPh₃ | 2068.9 | Weakly donating |

| P(3-ClC₆H₄)₃ | Data not available | Electron-withdrawing |

| P(OPh)₃ | 2085.3 | Strongly withdrawing |

| PF₃ | 2110.7 | Very strongly withdrawing |

Formation and Characterization of Transition Metal Complexes

The synthesis of transition metal phosphine complexes typically involves the reaction of a metal precursor with the phosphine ligand. numberanalytics.com Common methods include the direct reaction of a metal salt with the phosphine, reaction in the presence of a reducing agent, or ligand substitution reactions. numberanalytics.com

The synthesis of metal complexes with this compound can be achieved by reacting a suitable metal precursor with the phosphine ligand in an appropriate solvent. ontosight.ai For example, the synthesis of palladium(II) complexes can be accomplished by reacting a palladium(II) precursor with the phosphine ligand. tdl.org

This compound forms complexes with ruthenium(0). One such example is the triangulo-triruthenium compound, [Ru₃(C₁₈H₁₂Cl₃P)(CO)₁₁], where one equatorial carbonyl group of Ru₃(CO)₁₂ has been substituted by the phosphine ligand. iucr.org In this complex, the phosphine ligand is bonded equatorially to one of the ruthenium atoms. iucr.org Another reported complex is decacarbonyl-bis[this compound]-triangulo-triruthenium(0), [Ru₃(C₁₈H₁₂Cl₃P)₂(CO)₁₀]·H₂O. nih.goviucr.org In this structure, two equatorial carbonyl groups have been substituted by two this compound ligands on two different ruthenium atoms. nih.goviucr.org

Table 2: Selected Bond Lengths and Angles for [Ru₃(C₁₈H₁₂Cl₃P)(CO)₁₁]

| Bond/Angle | Value |

|---|---|

| Ru1-Ru2 | 2.9002 (4) Å |

| Ru1-Ru3 | 2.8600 (3) Å |

| Ru2-Ru3 | 2.8611 (4) Å |

Data from reference iucr.org.

This compound also forms complexes with palladium(II). The synthesis of such complexes often involves the reaction of a palladium(II) salt, like palladium(II) acetylacetonate (B107027), with the phosphine ligand in a suitable solvent. tdl.org For example, reacting tris(p-chlorophenyl)phosphine with palladium(II) acetylacetonate yields the corresponding complex. tdl.org Another example is the synthesis of trans-dibromidobis[tris(4-chlorophenyl)phosphine]palladium(II), [PdBr₂(C₁₈H₁₂Cl₃P)₂], where the palladium(II) ion is coordinated to two bromide anions and two phosphine ligands in a square-planar geometry. nih.gov While this example uses the 4-chloro isomer, it demonstrates the complexation behavior of chlorophenyl phosphines with palladium(II).

Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction has been employed to elucidate the structures of several metal complexes involving chlorinated triphenylphosphine ligands.

Gold(I) Complexes: The crystal structure of the gold cluster Au₁₁(p-ClPPh₃)₇Cl₃ (where p-ClPPh₃ is tris(4-chlorophenyl)phosphine) has been determined, revealing a complex polyhedral arrangement of gold atoms stabilized by the phosphine and chloride ligands. nih.gov For mononuclear gold(I) complexes, such as [AuCl(P(C₆H₄F-3)₃)], X-ray diffraction confirms a nearly linear P-Au-Cl arrangement, a hallmark of d¹⁰ gold(I) centers. acs.orgresearchgate.net

Rhodium(I) Complexes: The molecular structure of trans-[RhCl(CO){P(4-ClC₆H₄)₃}₂]·C₃H₆O has been confirmed by X-ray crystallography. nih.gov The analysis shows a distorted square-planar geometry for the rhodium(I) center, with the two bulky phosphine ligands in a trans configuration. The crystal packing is influenced by weak intermolecular interactions involving the solvent molecule. nih.gov

Iron Complexes: X-ray crystallography has been used to confirm the molecular structures of diiron pentacarbonyl complexes substituted with phosphine ligands, including (μ-pdt)Fe₂(CO)₅[P(C₆H₄Cl-3)₃]. researchgate.net These studies show that the phosphine ligand occupies an apical position on one iron atom of the Fe₂(μ-S₂) core. mpg.deresearchgate.net

| Complex | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| trans-[RhCl(CO){P(4-ClC₆H₄)₃}₂]·C₃H₆O | Triclinic | P-1 | Distorted square-planar Rh(I) | nih.gov |

| [AuCl(P(C₆H₄F-3)₃)] | Orthorhombic | P2₁2₁2₁ | Nearly linear P-Au-Cl | acs.orgresearchgate.net |

| (μ-pdt)Fe₂(CO)₅[P(C₆H₄Cl-3)₃] | Characterized by X-ray crystallography, confirming apical substitution of the phosphine ligand. | researchgate.net |

The coordination of this compound to a metal center leads to characteristic changes in the ligand's geometry and defines the coordination sphere of the metal.

Rhodium(I) Complex: In trans-[RhCl(CO){P(4-ClC₆H₄)₃}₂], the Rh-P bond lengths are 2.3127(4) Å and 2.3219(4) Å. nih.gov The P-Rh-P bond angle is 175.27(2)°, deviating slightly from ideal linearity due to steric and electronic factors. nih.gov The Cl-Rh-P angle is 86.675(15)°, indicating the distortion from a perfect square plane. nih.gov

Gold(I) Complex: For [AuCl(P(C₆H₄F-3)₃)], a close analog, the P-Au-Cl bond angle is 178.13(5)°, demonstrating the preference for a linear geometry. acs.orgresearchgate.net The Au-P and Au-Cl bond lengths are consistent with other two-coordinate phosphinegold(I) halide complexes. acs.orgacs.org

Iron Complexes: In diiron complexes like (μ-pdt)Fe₂(CO)₅[P(C₆H₄Cl-3)₃], the Fe-P bond length is a key parameter. In related complexes, Fe-P bond lengths vary depending on the electronic nature of the phosphine. For example, in μ-(SCH(CH₂CH₃)CH₂S)–Fe₂(CO)₅PMe₃, the Fe-P bond is 2.2258(3) Å, while in the corresponding P(CH₃O)₃ complex, it is shorter at 2.164(2) Å, reflecting differences in steric hindrance and electronic effects. nih.govrsc.org The stronger σ-donor phosphines generally lead to slightly longer Fe-P bonds. The P-Fe-Fe bond angle is also influenced by the steric bulk of the phosphine ligand. acs.org

| Complex | Bond | Length (Å) | Angle | Value (°) | Reference |

|---|---|---|---|---|---|

| trans-[RhCl(CO){P(4-ClC₆H₄)₃}₂] | Rh-P1 | 2.3127(4) | P1-Rh-P2 | 175.27(2) | nih.gov |

| Rh-P2 | 2.3219(4) | Cl-Rh-P1 | 86.675(15) | ||

| Cl-Rh-P2 | 90.063(15) | ||||

| [AuCl(P(C₆H₄F-3)₃)] | - | - | P-Au-Cl | 178.13(5) | acs.orgresearchgate.net |

| Fe₂(μ-Me₂pdt)(CO)₅{κ¹-P(C₆H₄Cl-p)₃} | Fe-P | - | - | - | researchgate.net |

Note: Data for the Rhodium complex is for the tris(4-chlorophenyl)phosphine (B71986) analog. Data for the Gold complex is for the tris(3-fluorophenyl)phosphine (B1295276) analog. Data for the Iron complex confirms the structure but does not provide specific values in the cited abstract.

In polynuclear complexes, the coordination of a phosphine ligand can significantly influence the distance between metal centers. This effect is a combination of steric and electronic factors.

In diiron hydrogenase model complexes, the substitution of a CO ligand with a phosphine like this compound generally leads to a slight change in the Fe-Fe bond distance. The stronger σ-donor character of the phosphine ligand compared to CO increases the electron density on the iron atom it is bonded to. This can lead to a slight elongation of the Fe-Fe bond. mpg.deacs.org For example, the Fe-Fe bond length in μ-(SCH(CH₂CH₃)CH₂S)–Fe₂(CO)₅PMe₃ is 2.5235(2) Å, which is longer than the 2.5091(8) Å distance in the un-substituted parent complex μ-(SCH(CH₂CH₃)CH₂S)–Fe₂(CO)₆. nih.govrsc.org Conversely, phosphite (B83602) ligands, which are better π-acceptors than phosphines, can cause a shortening of the Fe-Fe bond. nih.govrsc.org DFT calculations on related systems have shown that the Fe-Fe bond distance is sensitive to the nature of the phosphine ligand, with stronger σ-donors causing a slight increase in the bond length. mpg.denih.gov In some reduced diiron complexes, a significant shortening of the Fe-Fe distance upon phosphine coordination is attributed to the population of Fe-Fe bonding orbitals. acs.org

Conformational Analysis of Coordinated Ligand

The conformation of this compound, like other triarylphosphines, when coordinated to a metal center is dictated by the need to minimize intramolecular non-bonded interactions. These interactions occur between the phenyl rings themselves and between the phenyl rings and other ligands in the coordination sphere. The resulting geometry is a propeller-like arrangement of the three chlorophenyl groups, characterized by a set of torsion angles (M–P–C–C) and the C–P–C bond angles.

The analysis of the conformational preferences of phosphine ligands in metal complexes is a complex field. For the parent triphenylphosphine (PPh₃) ligand, detailed conformational analyses have been performed on various metal complexes, revealing the interplay of forces that govern the ligand's final geometry. rsc.org The introduction of a chlorine substituent on the meta-position of each phenyl ring in this compound primarily introduces electronic effects, but it also influences the conformational landscape.

The geometry around the phosphorus atom provides further insight. In the related tris(4-chlorophenyl)phosphine, the average P-C bond distance is 1.834 Å and the average C-P-C bond angle is 101.9°. researchgate.net For the highly crowded tris(pentachlorophenyl)phosphine, the sum of the C–P–C angles is 321.0°, a significant flattening from the ideal tetrahedral angle, indicating substantial steric pressure. csic.es The conformation of this compound in a complex, such as the known triangulo-triruthenium cluster [Ru₃(C₁₈H₁₂Cl₃P)(CO)₁₁], would adopt a geometry that balances these steric and electronic influences to achieve a minimum energy state. researchgate.net

Ligand Exchange Reactions and Stability of Complexes

Ligand exchange reactions are fundamental processes in organometallic chemistry, where a ligand in a metal complex is replaced by another. The facility and rate of these reactions are governed by a combination of steric and electronic factors contributed by the phosphine ligand. units.it

Electronic Factors: The electronic nature of a phosphine ligand relates to its ability to act as a σ-donor (donating its lone pair of electrons to the metal) and a π-acceptor (accepting electron density from metal d-orbitals into its P-C σ* antibonding orbitals). libretexts.org The introduction of electron-withdrawing substituents, such as the chlorine atoms in this compound, decreases the basicity of the phosphorus atom. cdnsciencepub.com This reduction in σ-donor strength can weaken the M-P bond, potentially facilitating dissociative ligand exchange. The electronic properties of triarylphosphines can be probed by various methods, including measuring the pKₐ of their conjugate acids or by observing the C-O stretching frequencies in corresponding metal carbonyl complexes. oup.comlibretexts.org A decrease in the phosphine's basicity (lower pKₐ) generally correlates with increased lability. oup.com

The interplay of these factors is critical in catalysis. For instance, this compound (m-TCPP) has been employed as a ligand in palladium-catalyzed reactions where it participates in reversible reductive elimination, a process intrinsically linked to ligand association and dissociation from the metal center. chemrxiv.org

The following table provides a comparison of steric and electronic parameters for related phosphine ligands, illustrating the range of these properties.

| Phosphine Ligand | Tolman Cone Angle (θ) in ° | pKₐ |

| PEt₃ | 132 | 8.69 |

| P(n-Bu)₃ | 132 | 8.43 |

| PPh₃ | 145 | 2.73 |

| P(p-ClC₆H₄)₃ | 145 | Not specified, but weaker base than PPh₃ |

| PCy₃ | 170 | 9.70 |

Data sourced from reference oup.com.

The stability of platinum(0) complexes is highly dependent on the electronic properties of the supporting ligands. To stabilize the zero-valent state, ligands must be effective π-acceptors to relieve the high electron density on the metal center. cdnsciencepub.com

Research on substituted triarylphosphine complexes of platinum(0) has shown that electron-withdrawing substituents on the aryl rings enhance the stability of the resulting complexes. cdnsciencepub.com This stabilization is attributed to the increased π-acceptor character of the phosphine. The chlorine atoms in this compound make it a better π-acceptor than the parent triphenylphosphine.

An important finding is that while triphenylphosphine can form both three- and four-coordinate complexes with Pt(0), ([Pt(PPh₃)₃] and [Pt(PPh₃)₄]), phosphines with strongly electron-withdrawing groups, such as tri-p-chlorophenylphosphine, tend to form only the three-coordinate species, [Pt(P(p-ClC₆H₄)₃)₃]. cdnsciencepub.com The failure to form a stable four-coordinate complex is not due to steric hindrance, as the cone angles are similar, but rather to electronic effects. The strong π-acceptance of three such ligands sufficiently reduces the electron density on the platinum atom, making the coordination of a fourth ligand unfavorable. cdnsciencepub.com

By analogy, this compound is expected to form a stable, three-coordinate complex with platinum(0), [Pt(P(C₆H₄-3-Cl)₃)₃]. The stability of this complex would be greater than that of [Pt(PPh₃)₃] due to the enhanced π-acidity of the ligand. The dissociation of a phosphine ligand is often a prerequisite for oxidative addition and other catalytic steps, meaning the enhanced stability of the [Pt(P(C₆H₄-3-Cl)₃)₃] complex has direct implications for its reactivity in catalytic cycles. acs.org

Catalytic Applications of Tris 3 Chlorophenyl Phosphine Complexes

Homogeneous Catalysis

In homogeneous catalysis, tris(3-chlorophenyl)phosphine primarily functions as a ligand that coordinates to a transition metal center, thereby influencing the catalytic activity of the resulting complex. The electron-withdrawing nature of the chloro-substituents and the steric bulk of the ligand play crucial roles in various catalytic transformations.

This compound is a tertiary phosphine (B1218219) ligand that possesses a trigonal pyramidal geometry around the central phosphorus atom. The presence of three chlorophenyl groups significantly impacts the electronic and steric characteristics of the ligand, which in turn influences the properties of the transition metal complexes it forms. The chlorine atoms exert an electron-withdrawing inductive effect, which reduces the electron density on the phosphorus atom. This diminished electron-donating ability, or basicity, of the phosphine affects the metal-ligand bond strength and modulates the electronic environment of the metal center.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a prominent example. In these reactions, phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

The use of electron-rich and bulky phosphine ligands can significantly enhance the efficiency of palladium catalysts, particularly for less reactive substrates like aryl chlorides. thieme-connect.com While direct studies detailing the use of this compound in Suzuki reactions are limited, the application of its isomer, tris(4-chlorophenyl)phosphine (B71986), has been reported. For instance, a highly active and reusable palladium catalyst (Pd@PNP) was developed where tris(4-chlorophenyl)phosphine was used in the in-situ immobilization of palladium nanoparticles within a polymer. This catalyst demonstrated high efficacy in the Suzuki-Miyaura coupling of various aryl bromides and chlorides with arylboronic acids, affording the corresponding biphenyl compounds in good to excellent yields. rsc.org

The following table illustrates the performance of a polymer-immobilized palladium catalyst prepared using tris(4-chlorophenyl)phosphine in the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid. rsc.org

| Entry | Aryl Bromide (R-Br) | Yield (%) |

|---|---|---|

| 1 | 4-Methoxybromobenzene | 98 |

| 2 | 4-Methylbromobenzene | 96 |

| 3 | Bromobenzene | 95 |

| 4 | 4-Fluorobromobenzene | 94 |

| 5 | 4-Chlorobromobenzene | 93 |

Hydroformylation, or oxo-synthesis, is a significant industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond, typically in alkenes. This reaction is catalyzed by transition metal complexes, most notably those of rhodium and cobalt. mdpi.com Rhodium catalysts modified with phosphine ligands are particularly effective, offering high activity and selectivity under milder conditions. rsc.org

The seminal catalyst in this field is hydridocarbonyltris(triphenylphosphine)rhodium(I), [RhH(CO)(PPh₃)₃]. rsc.org The phosphine ligands in these complexes play a pivotal role in modulating the catalyst's activity and selectivity (n/iso ratio of aldehydes). The electronic and steric properties of the phosphine ligand influence the coordination of the alkene and the migratory insertion steps of the catalytic cycle. While specific applications of this compound in hydroformylation are not extensively documented, the principles of ligand modification suggest that its distinct electronic profile could be used to tune the performance of rhodium-based catalysts. Theoretical studies have shown that electron-withdrawing ligands can impact the activity of rhodium-carbonyl catalysts in hydroformylation. nih.gov

Homogeneous hydrogenation, the addition of hydrogen across a double or triple bond in the presence of a soluble catalyst, is another area where phosphine-modified transition metal complexes excel. Wilkinson's catalyst, tris(triphenylphosphine)chlororhodium(I) [RhCl(PPh₃)₃], is a landmark example of a highly effective homogeneous hydrogenation catalyst for olefins and acetylenes. rsc.orgsemanticscholar.org

The nature of the phosphine ligand significantly affects the rate and selectivity of the hydrogenation reaction. Studies on a series of tris(tertiary phosphine)chlororhodium(I) complexes have shown that modifying the aryl groups of the phosphine ligand influences the catalytic activity. For instance, the rates of hydrogenation of cyclohexene have been studied with complexes of tri-(p-fluorophenyl)phosphine and tri-(p-methoxyphenyl)phosphine, demonstrating the electronic influence of the substituents. rsc.org Although direct data for this compound is scarce, it is listed as a ligand for rhodium-catalyzed hydrogenation reactions, suggesting its utility in this field. sigmaaldrich.com

The following table presents data on the relative rates of hydrogenation of cyclohexene using different substituted triarylphosphine rhodium complexes, illustrating the electronic effect of the ligand.

| Ligand | Substituent | Relative Rate |

|---|---|---|

| Tris(p-methoxyphenyl)phosphine | p-OCH₃ (electron-donating) | Higher |

| Triphenylphosphine (B44618) | -H (neutral) | Reference |

| Tris(p-fluorophenyl)phosphine | p-F (electron-withdrawing) | Lower |

Organocatalysis Mediated by this compound

In addition to its role as a ligand in metal catalysis, this compound has the potential to act as an organocatalyst itself, particularly in reactions involving nucleophilic phosphine catalysis.

Nucleophilic phosphine catalysis involves the initial nucleophilic addition of a phosphine to an electrophilic substrate, generating a reactive zwitterionic intermediate. nih.gov This intermediate then participates in a variety of transformations, leading to the formation of complex molecules. The nucleophilicity of the phosphine is a key factor in its catalytic activity.

While common phosphines like triphenylphosphine are often employed, the electronic properties of the phosphine can be tuned by introducing substituents on the aryl rings. The electron-withdrawing chloro groups in this compound reduce the nucleophilicity of the phosphorus atom compared to triphenylphosphine. This modification can be advantageous in certain catalytic cycles where a more moderate nucleophile is required or where the release of the phosphine catalyst in the final step is facilitated by its reduced basicity. Although specific examples of this compound as a nucleophilic organocatalyst are not widely reported, its electronic properties make it a candidate for investigation in such reactions.

Annulation Reactions (e.g., [4+2] Annulations, [3+2] Annulations, [3+3] Cyclization)

Phosphine-catalyzed annulation reactions are powerful methods for constructing cyclic and heterocyclic systems. These reactions generally proceed via the initial nucleophilic addition of the phosphine to an activated substrate, generating a zwitterionic intermediate that then engages in a cycloaddition cascade. While specific examples detailing the use of this compound in all classes of these reactions are not extensively documented, its catalytic behavior can be inferred from the general mechanisms of phosphine-catalyzed cycloadditions.

[3+2] Annulations: In the well-established Lu [3+2] cycloaddition, a phosphine catalyst adds to an allenoate or alkyne to form a 1,3-dipole intermediate. This intermediate then reacts with an electron-deficient alkene or imine to furnish a five-membered ring after elimination of the phosphine catalyst. The initial nucleophilic attack of the phosphine on the allenoate is often the rate-determining step.

[4+2] Annulations: Phosphines can also catalyze formal [4+2] annulations, providing access to six-membered rings. In these reactions, the phosphine can generate a 1,4-dipole from a suitable precursor, such as an α-alkylallenoate. nih.gov The reactivity and polarity of this dipole can be influenced by the electronic nature of the phosphine catalyst. For instance, more electron-withdrawing triarylphosphines can favor the formation of a vinylogous phosphonium (B103445) ylide intermediate, leading to an inversion of the 1,4-dipole's polarity and affording different regioisomers of the cyclohexene product compared to more nucleophilic phosphines. nih.gov

[3+3] Cyclization: In phosphine-catalyzed [3+3] cyclizations, the phosphine activates a substrate, such as a Morita–Baylis–Hillman (MBH) carbonate, to form an electrophilic phosphonium intermediate. This intermediate then reacts with a 1,3-bis-nucleophile. The catalytic cycle involves a series of steps including nucleophilic addition, proton transfer, and elimination of the phosphine catalyst to yield a six-membered ring. acs.orgrsc.org

The electronic properties of this compound—specifically its reduced nucleophilicity due to the electron-withdrawing chloro groups—would be expected to decrease the rate of the initial addition step in these annulations compared to more electron-rich phosphines. However, the resulting phosphonium intermediates would be more electrophilic, potentially influencing the rates of subsequent steps in the catalytic cycle.

Olefination Reactions

The use of this compound in classical olefination reactions, such as the Wittig reaction, is not widely reported. The Wittig reaction relies on the formation of a phosphonium ylide from a phosphine and an alkyl halide, followed by its reaction with a carbonyl compound.

Formation of the Phosphonium Salt: This step involves the nucleophilic attack of the phosphine on the alkyl halide. The reduced nucleophilicity of this compound would likely slow this step compared to triphenylphosphine.

Ylide Reactivity: The substituents on the phosphorus atom affect the stability and reactivity of the phosphonium ylide. Electron-withdrawing groups, like the chloro-substituents, can stabilize the ylide, making it less reactive. This generally leads to a higher proportion of the (E)-alkene product, particularly with stabilized ylides.

Given these considerations, while this compound is theoretically capable of participating in olefination reactions, its reduced reactivity may limit its practical application in favor of more nucleophilic phosphines.

Activation of C=O, N=N, Strained C-C, or Strained C-X Bonds

Nucleophilic phosphines are known to catalyze reactions through the activation of various bonds. This activation typically occurs via the addition of the phosphine to an electrophilic center, which induces a polarization or transformation of the substrate, making it susceptible to further reaction.

Activation of C=O and C=C Bonds: In reactions like the Morita–Baylis–Hillman (MBH) or Rauhut–Currier reactions, a phosphine adds to an activated alkene (e.g., in an enone or acrylate), generating a zwitterionic enolate intermediate. This intermediate then acts as a nucleophile, attacking an electrophile such as an aldehyde (activating its C=O bond) or another Michael acceptor. The electron-withdrawing nature of the chloro groups in this compound would decrease its efficacy as an initiator for these reactions compared to more basic phosphines.

While direct catalysis involving the activation of N=N, strained C-C, or C-X bonds by this compound is not prominently featured in the literature, the fundamental principle remains. The phosphine must act as a sufficiently strong nucleophile to initiate the catalytic cycle. Therefore, its application in these areas would be limited by its attenuated nucleophilicity.

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of catalytic cycles involving phosphine ligands is essential for optimizing reaction conditions and designing more efficient catalysts. Investigations focus on identifying reaction intermediates and understanding how the ligand's properties steer the reaction pathway and determine the final outcome.

Probing Reaction Pathways and Intermediates

The mechanism of most nucleophilic phosphine-catalyzed reactions involves a series of well-defined steps and intermediates. sioc.ac.cnnih.gov

Nucleophilic Attack and Intermediate Formation: The cycle begins with the nucleophilic addition of the phosphine to an electrophilic substrate (e.g., an allene, alkyne, or activated alkene). This forms a zwitterionic phosphonium intermediate, such as a phosphonium enolate or betaine. sioc.ac.cn

Transformation of the Intermediate: This zwitterion is the key reactive intermediate. It can act as a nucleophile, a base, or a 1,3- or 1,4-dipole. For example, in [3+2] annulations, this intermediate performs a nucleophilic attack on a second substrate. researchgate.net

Ring Formation and Proton Transfer: In cycloaddition reactions, the subsequent step is often an intramolecular Michael addition or cyclization to form the ring system. sioc.ac.cn This is frequently followed by one or more proton transfer steps, which can be crucial for forming the final product structure. rsc.org

Catalyst Regeneration: The final step is the elimination of the phosphine from the product, which closes the catalytic cycle. This is typically an E2 or E1cb-type elimination.

For a ligand like this compound, the stability and reactivity of each intermediate would be altered by its electronic profile. The electron-withdrawing groups would stabilize the phosphonium cation center in the zwitterionic intermediates.

Influence of Ligand Steric and Electronic Properties on Reaction Outcomes

The outcome of a phosphine-catalyzed reaction is a direct consequence of the steric and electronic properties of the ligand. These properties influence reaction rates, regioselectivity, and stereoselectivity.

Electronic Properties: The three chloro groups on this compound are electron-withdrawing, primarily through the inductive effect. This reduces the electron density on the phosphorus atom, making it less nucleophilic and less basic than triphenylphosphine. This has several consequences:

Slower Initial Reaction: The rate of the initial nucleophilic attack on the substrate is often reduced.

Modified Intermediate Stability: The resulting phosphonium intermediates are stabilized, which can affect the equilibrium between different intermediates and potentially alter the reaction pathway. For example, in [4+2] annulations, the use of electron-withdrawing triarylphosphines can shift the equilibrium from a phosphonium dienolate towards a vinylogous ylide, leading to an inverted polarity and a different regioisomeric product. nih.gov

Steric Properties: The steric bulk of a phosphine ligand, often quantified by its cone angle, influences the accessibility of the metal center (in metal-phosphine complexes) or the phosphorus atom itself. The cone angle of this compound is expected to be comparable to that of triphenylphosphine (145°). While not exceptionally bulky, this steric presence can influence the diastereoselectivity of certain annulation reactions by dictating the preferred orientation of substrates during the transition state.

| Phosphine Ligand | Substituent Effect | Relative Nucleophilicity | Tolman Electronic Parameter (TEP), ν (cm⁻¹) | Cone Angle (°) |

|---|---|---|---|---|

| Tris(4-methoxyphenyl)phosphine | Strongly Electron-Donating | High | 2063.9 | 145 |

| Triphenylphosphine (PPh₃) | Neutral/Weakly Withdrawing | Moderate | 2068.9 | 145 |

| This compound | Moderately Electron-Withdrawing | Low | ~2073 (estimated) | ~148 (estimated) |

| Tris(4-chlorophenyl)phosphine | Moderately Electron-Withdrawing | Low | 2073.4 | 145 |

| Tris(pentafluorophenyl)phosphine | Strongly Electron-Withdrawing | Very Low | 2091.0 | 184 |

Deuteration Mechanistic Studies in Hydrogenase Mimics

[FeFe]-hydrogenase enzymes are highly efficient biological catalysts for hydrogen production and uptake. nih.gov Synthetic chemists have developed numerous model complexes, or "mimics," to understand their mechanism and create catalysts for a hydrogen-based economy. These mimics often consist of a diiron core with bridging dithiolate ligands and terminal ligands such as carbon monoxide (CO), cyanide (CN⁻), and phosphines. nih.govacs.org

Phosphine ligands are incorporated to systematically tune the electronic properties of the diiron center. The use of this compound, with its electron-withdrawing character, can help probe how modulating electron density at the iron centers affects catalytic activity.

Deuteration studies are a key tool for investigating the mechanism of these mimics. In a typical experiment, a strong acid is replaced with its deuterated analogue (e.g., D₂SO₄ or DCl) to track the pathway of proton/deuteron transfer during the catalytic cycle. Key steps, such as the protonation of the diiron complex to form a bridging hydride (or deuteride), can be monitored. diva-portal.org Techniques like FTIR spectroscopy are particularly useful, as the formation of a bridging hydride/deuteride and changes in the iron oxidation states cause shifts in the stretching frequencies of the CO and CN⁻ ligands. By using a ligand like this compound, researchers can study how its electronic influence is transmitted to the diiron core, affecting the site of protonation (e.g., at an iron atom vs. the sulfur bridge) and the kinetics of H₂ (or D₂) evolution.

Structure-Reactivity Relationships in Catalysis

The rational design of catalysts hinges on a deep understanding of the relationship between the structure of a ligand and the reactivity of its metal complex. For monodentate phosphine ligands, this relationship is primarily governed by two key factors: steric bulk and electronic effects. The steric profile of a phosphine ligand influences the coordination number of the metal center, the stability of catalytic intermediates, and the rate of reductive elimination. rsc.orglibretexts.org Electronically, phosphines act as σ-donors and π-acceptors, and the nature of the substituents on the phosphorus atom modulates the electron density at the metal center, which in turn affects oxidative addition and other elementary steps in a catalytic cycle. nih.gov

The chloro substituent on the phenyl rings of this compound is electron-withdrawing, which is expected to decrease the basicity of the phosphine compared to triphenylphosphine. manchester.ac.uk This electronic effect can influence the catalytic activity by modulating the electron density on the metal center. nih.gov

Quantitative Classification Analysis for Monodentate Phosphines

To move beyond qualitative descriptions, quantitative classification analyses are employed to map the vast chemical space of phosphine ligands. These models utilize computed or experimentally determined descriptors to predict catalytic activity. Two of the most successful and widely used descriptors are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents, centered at a standard metal-phosphorus bond distance. libretexts.org A larger cone angle signifies greater steric hindrance around the metal center.

The percent buried volume (%Vbur) is a more recently developed and often more accurate descriptor of steric bulk. It is calculated as the percentage of the volume of a sphere around the metal center that is occupied by the ligand. acs.org This method can account for the specific conformation of the ligand in a complex.

Another critical parameter is the Tolman Electronic Parameter (TEP) , which quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined experimentally by measuring the CO stretching frequency in a standard nickel-carbonyl complex. manchester.ac.uk More electron-donating phosphines lead to lower CO stretching frequencies, while more electron-withdrawing phosphines result in higher frequencies.

Below is a table of representative monodentate phosphine ligands with their known quantitative parameters for comparison.

| Ligand | Tolman Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| Tri(tert-butyl)phosphine | 182 | 36.3 | 2056.1 |

| Tricyclohexylphosphine (B42057) | 170 | 35.0 | 2061.7 |

| Triphenylphosphine | 145 | 29.6 | 2068.9 |

| Tri(o-tolyl)phosphine | 194 | 36.4 | 2067.5 |

| Tris(4-chlorophenyl)phosphine | Not Available | Not Available | Not Available |

| This compound | Not Available | Not Available | Not Available |

Data for well-characterized phosphines are provided for context. Specific values for this compound are not available in the searched literature.

Rationalizing Ligand Reactivity in Cross-Coupling Reactions

The quantitative parameters discussed above are instrumental in rationalizing and predicting the performance of phosphine ligands in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The general reactivity trends for these reactions often depend on a delicate balance of steric and electronic effects.

For instance, in many palladium-catalyzed cross-coupling reactions, the formation of a monoligated palladium(0) species is crucial for the oxidative addition step. acs.org Ligands with sufficient steric bulk can promote the dissociation of a second ligand to generate this highly reactive intermediate. Conversely, ligands that are too bulky may hinder the approach of the substrates to the metal center.

The electronic properties of the phosphine ligand also play a critical role. Electron-rich phosphines can facilitate the oxidative addition of less reactive substrates, such as aryl chlorides, by increasing the electron density on the palladium center. sigmaaldrich.com However, very electron-rich phosphines might stabilize the resulting palladium(II) intermediate to an extent that slows down the subsequent steps of the catalytic cycle.

In the case of this compound, its expected moderate steric bulk, similar to triphenylphosphine, would likely allow for the formation of catalytically active species. Its electron-withdrawing nature, a consequence of the three chloro substituents, would make it a less effective σ-donor compared to triphenylphosphine. This property could be advantageous in reactions where a more electrophilic metal center is desired or where very strong coordination of the phosphine ligand is detrimental to the catalytic turnover.

The table below summarizes the general role of phosphine ligands in key cross-coupling reactions and the anticipated influence of this compound's properties.

| Cross-Coupling Reaction | Key Catalytic Step Influenced by Phosphine | General Ligand Requirements | Anticipated Role of this compound |

| Suzuki-Miyaura Coupling | Oxidative Addition, Reductive Elimination | Bulky, electron-rich phosphines often favor the reaction of aryl chlorides. | Moderate steric bulk may be suitable. Electron-withdrawing nature might be less favorable for unreactive aryl chlorides but could accelerate reductive elimination. |

| Heck Reaction | Oxidative Addition, Carbopalladation | Both steric and electronic properties influence regioselectivity and efficiency. | Its properties could be tuned for specific substrates to control selectivity. |

| Sonogashira Coupling | Oxidative Addition | A balance of steric and electronic effects is needed for efficient coupling of various substrates. | The electron-withdrawing character may influence the rate of oxidative addition of the aryl halide. |

Spectroscopic and Computational Studies of Tris 3 Chlorophenyl Phosphine

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are fundamental in confirming the identity and purity of Tris(3-chlorophenyl)phosphine. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of this compound. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, detailed information about the chemical environment of each atom can be obtained. While comprehensive spectral data for the free ligand is not extensively published, valuable insights are derived from the characterization of its coordination complexes. For instance, the synthesis and characterization of diiron pentacarbonyl complexes with a monosubstituted this compound ligand have been reported, providing spectroscopic data for the ligand within the complex. researchgate.netacs.org

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Due to the meta-substitution of the chloro group on the phenyl rings, the protons are chemically non-equivalent, which would typically result in a complex multiplet pattern in the aromatic region of the spectrum.

In studies of diiron complexes featuring this compound as a ligand, the aromatic protons of the ligand are observed, though their chemical shifts are influenced by the metal center. acs.org The analysis of these complex multiplets is crucial for confirming the incorporation of the phosphine (B1218219) ligand into the complex. Computational methods for the prediction of ¹H NMR chemical shifts can also serve as a useful tool for assigning signals in complex spectra.

Table 1: Representative ¹H NMR Data for a Complex Containing this compound Ligand (Note: Data corresponds to the ligand within a coordination complex and may differ from the free ligand.)

| Proton Type | Observed Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (HAr) | Complex region | Multiplet (m) |

This table illustrates the typical representation of ¹H NMR data for the aromatic protons of the this compound ligand when part of a larger molecular complex. Specific chemical shifts are highly dependent on the solvent and the nature of the complex.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Each non-equivalent carbon atom in the molecule gives a distinct signal. The spectrum is characterized by signals for the four different types of aromatic carbons in each phenyl ring. The carbon atom directly bonded to the phosphorus (C-1) will appear as a doublet due to coupling with the ³¹P nucleus.

Spectroscopic data from diiron pentacarbonyl complexes containing the this compound ligand show the characteristic signals for the aromatic carbons. researchgate.netacs.org The chemical shifts and coupling constants (J-coupling) provide evidence for the structure of the coordinated ligand.

Table 2: Representative ¹³C NMR Data for a Complex Containing this compound Ligand (Note: Data corresponds to the ligand within a coordination complex and may differ from the free ligand.)

| Carbon Type | Observed Chemical Shift (δ, ppm) | P-C Coupling (JP-C, Hz) |

| C-1 (ipso) | Varies | Present |

| C-2 | Varies | Present |

| C-3 | Varies | Present |

| C-4 | Varies | Present |

| C-5 | Varies | Present |

| C-6 | Varies | Present |

This table shows a generalized representation of the ¹³C NMR data. The exact chemical shifts and coupling constants are dependent on the specific complex and analytical conditions.

³¹P NMR spectroscopy is a particularly informative technique for phosphorus-containing compounds like this compound. The spectrum typically shows a single signal for the phosphorus nucleus, and its chemical shift is highly sensitive to the electronic and steric environment around the phosphorus atom.

In various diiron complexes, the ³¹P NMR spectrum of the coordinated this compound ligand exhibits a sharp singlet, with the chemical shift value confirming the coordination to the metal center. acs.org Theoretical studies involving computational chemistry are also employed to predict ³¹P NMR chemical shifts, which can be compared with experimental data to validate molecular structures. uni-muenchen.de Solid-state ³¹P NMR studies on related phosphines have shown that factors like molecular symmetry and crystal packing can significantly influence the observed chemical shift anisotropy. cdnsciencepub.com

Table 3: Representative ³¹P NMR Chemical Shift for Coordinated this compound (Note: The chemical shift is for the ligand in a diiron complex and is referenced to 85% H₃PO₄.)

| Compound/Complex Type | ³¹P Chemical Shift (δ, ppm) |

| Diiron Phosphine Complex | Varies (e.g., ~50-70 ppm) |

The specific chemical shift can vary significantly depending on the nature of the metal and other ligands in the coordination sphere.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands for the P-C bonds and the substituted benzene (B151609) rings.

Spectra for this compound have been recorded using techniques such as Attenuated Total Reflectance (ATR) on instruments like the Bruker Tensor 27 FT-IR. nih.gov Key vibrational modes include C-H stretching for the aromatic rings, C=C stretching within the rings, and vibrations associated with the C-Cl and P-C bonds.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-Cl Stretch | 800-600 | Strong |

| P-C Stretch | ~700 | Medium |

This table provides a general guide to the expected IR absorption bands. The exact positions and intensities can be influenced by the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

The mass spectrum of this compound can be obtained using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (approximately 364 g/mol , considering the most abundant isotopes). nih.govavantorsciences.com The presence of chlorine atoms leads to a characteristic isotopic pattern for the molecular ion and its fragments, with the M+2 peak being significant due to the natural abundance of the ³⁷Cl isotope. Data from the NIST Mass Spectrometry Data Center indicates prominent peaks in the spectrum. nih.gov

Table 5: Prominent Peaks in the Mass Spectrum of this compound

| m/z Value | Interpretation |

| 364 | Molecular ion peak [M]⁺ (with ³⁵Cl isotopes) |

| 366 | Isotopic peak [M+2]⁺ (containing one ³⁷Cl isotope) |

| 217 | A significant fragment ion |

The fragmentation pattern provides structural information by showing how the molecule breaks apart under electron impact.

X-ray Photoelectron Spectroscopy (XPS)

Computational Chemistry and Theoretical Investigations

Computational chemistry provides significant insights into the molecular properties and reactivity of this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding its electronic structure, stability, and role in chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Transitions and Stability

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic characteristics of triarylphosphines. The stability of these molecules can be assessed through the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. researchgate.netchemmethod.com A larger HOMO-LUMO gap generally suggests higher stability and lower chemical reactivity. researchgate.net For example, in studies of novel urea (B33335) derivatives, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were employed to calculate the HOMO-LUMO gap to evaluate potential applications in optoelectronics. chemmethod.com

Time-dependent DFT (TD-DFT) is specifically used to predict electronic transitions, which are observed in UV-Vis spectra. rsc.org In studies of related donor-acceptor phosphines, DFT and TD-DFT calculations (e.g., using the UB3LYP/6-31+G(d,p) functional) were performed to understand the nature of radical cations and anions formed upon photo-irradiation. rsc.org Furthermore, quantum chemical calculations are utilized to study the electronic nature of phosphines in catalytic reactions, such as hydrogen activation. rsc.org These studies reveal that the reactivity and stability of the corresponding phosphonium (B103445) cations are strongly dependent on the electronic properties of the phosphine ligand. rsc.org

Table 1: Common DFT Functionals and Basis Sets for Phosphine Analysis

| Analysis Type | Common Functional(s) | Common Basis Set(s) | Application |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Determine stable molecular structure. chemmethod.com |

| Electronic Structure | B3LYP | 6-311++G(d,p) | Calculate HOMO-LUMO gap, assess stability. researchgate.netchemmethod.com |

| Electronic Transitions | UB3LYP | 6-31+G(d,p) | Model UV-Vis spectra, analyze radical ions. rsc.org |

| Reaction Mechanisms | B3LYP | 6-31+G(d) (LANL2DZ for Pd) | Calculate reaction energies and barriers. researchgate.net |

Modeling of Steric and Electronic Properties

The steric and electronic properties of phosphine ligands are critical to their function in catalysis and coordination chemistry. These properties are frequently modeled using computational methods to create quantitative descriptors.

Steric Properties: The steric bulk of a phosphine ligand is a key factor in determining the stability and reactivity of its metal complexes. Common computational steric parameters include:

Tolman's Cone Angle (θ): This parameter measures the solid angle occupied by a ligand at a defined metal-phosphorus distance. It can be determined from DFT-optimized structures. acs.org

Buried Volume (%Vbur): This parameter quantifies the percentage of a sphere around the metal center that is occupied by the ligand. It is often considered a complementary or alternative metric to the cone angle. ucla.edu Statistical analyses in some catalytic systems have shown that buried volume can be a more predictive parameter for reaction outcomes than the cone angle. ucla.edu

For this compound, single-crystal X-ray diffraction analysis has shown that in the crystalline state, the molecule maintains quasi-C3 symmetry. rsc.orgrsc.org

Electronic Properties: The electron-donating or -withdrawing nature of a phosphine ligand significantly influences the properties of the metal center it is coordinated to. The chlorine atoms on the phenyl rings of this compound act as moderate electron-withdrawing groups. Key computational electronic parameters include:

Tolman Electronic Parameter (TEP): While experimentally determined from the CO stretching frequencies of nickel-carbonyl complexes, DFT calculations can predict these values. nii.ac.jp

Minimum Electrostatic Potential (Vmin): This computationally derived parameter correlates with the TEP and provides a measure of the ligand's electron-donating ability. ucla.edu

Table 2: Key Steric and Electronic Descriptors for Phosphine Ligands

| Parameter | Type | Description | Method of Determination |

|---|---|---|---|

| Cone Angle (θ) | Steric | Measures the solid angle of the ligand. | Calculated from DFT-optimized or crystal structures. acs.org |

| Buried Volume (%Vbur) | Steric | Percentage of the metal's coordination sphere occupied by the ligand. | Calculated from DFT-optimized or crystal structures. ucla.edu |

| Tolman Electronic Parameter (TEP) | Electronic | Measures electron-donating ability via IR spectroscopy of M-CO complexes. | Experimental (IR) or computational (DFT). nii.ac.jp |

| Minimum Electrostatic Potential (Vmin) | Electronic | Computationally derived value correlating with TEP. | Calculated from molecular mechanics or DFT. ucla.edu |

Analysis of Bonding Interactions

Computational chemistry offers powerful tools to analyze the nature of chemical bonds within a molecule like this compound and its complexes. Methods such as Natural Bond Orbital (NBO) analysis and Bader's Quantum Theory of Atoms in Molecules (QTAIM) are used to provide a detailed picture of bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, orbital interactions, and the strength of bonds. chemmethod.com It can reveal the degree of covalent and ionic character in bonds, such as the P-C bonds in the phosphine. High NBO occupancies indicate strong covalent bonding and contribute to molecular stability. chemmethod.com

Quantum Theory of Atoms in Molecules (QTAIM): This method, also known as Bader analysis, examines the electron density topology. The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point between two atoms provide insight into the nature of the interaction. acs.org The ellipticity value can indicate the presence and character of π-systems, which is relevant for the P-C bonds involving aromatic rings. acs.org

Metal-Ligand Bonding: In metal complexes, DFT calculations are used to analyze the components of the metal-phosphine bond. This includes quantifying σ-donation from the phosphorus lone pair to the metal and π-backbonding from metal d-orbitals into the σ* antibonding orbitals of the P-C bonds. researchgate.net Changes in M–P bond lengths upon oxidation of a metal complex can be reproduced by DFT calculations and provide evidence for the extent of such back-bonding interactions. researchgate.net

Computational Prediction of Reaction Pathways and Energetics

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, DFT can be used to calculate the free energy barriers for each elementary step: oxidative addition, transmetallation, and reductive elimination. researchgate.net Such studies have shown that for different phosphine ligands, oxidative addition is often governed by electronic effects, while subsequent steps are controlled by a combination of steric and electronic factors. researchgate.net

Computational strategies have been developed to accelerate catalyst discovery. These include:

Energy Descriptor Models: By calculating specific energy descriptors, such as ligand binding strength, it is possible to construct "volcano plots" that predict the activity of different phosphine ligands for a target reaction, thereby narrowing the experimental screening space. rsc.org

Virtual Ligand Screening: Computational models can use "virtual ligands" with tunable steric and electronic parameters to map out the potential energy surface of a reaction and predict the optimal ligand properties for achieving high efficiency. acs.org

Machine Learning: Data-driven approaches that combine DFT results with machine learning algorithms can rapidly predict reaction energies and activation barriers for a vast number of potential ligands, further accelerating the design of new catalysts. rsc.orgrsc.org

These computational approaches allow for the rational design of catalysts and provide a deep, mechanistic understanding of how ligands like this compound influence the energetics and pathways of chemical reactions. researchgate.netacs.org

Applications in Materials Science

Derivatives in Organic Light-Emitting Diodes (OLEDs)

Derivatives of tris(3-chlorophenyl)phosphine are investigated for their potential use in organic light-emitting diodes (OLEDs). ontosight.ai The focus is often on creating materials, such as phosphine (B1218219) oxides and sulfides, that can function as hosts or within electron-transport layers in OLED devices. nih.govsciengine.com